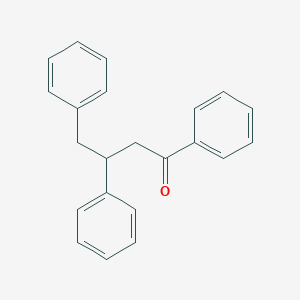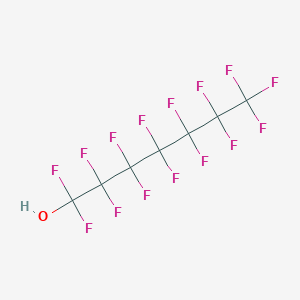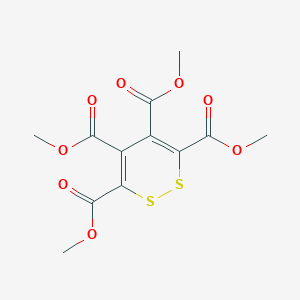
9-Anthracenemethanol, 10-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Anthracenemethanol, 10-ethyl- is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (CH₂OH) attached to the 9-position and an ethyl group at the 10-position. This compound is a colorless solid that is soluble in ordinary organic solvents. It is known for its versatility as a precursor in various chemical reactions and supramolecular assemblies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Anthracenemethanol, 10-ethyl- can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The general procedure involves suspending 9-anthraldehyde in ethanol and adding sodium borohydride. After stirring for 30 minutes at room temperature, the reaction mixture is quenched with water, and the aqueous phase is extracted with ether. The organic extract is then dried and concentrated to yield the crude alcohol, which is purified by flash column chromatography .
Industrial Production Methods: While specific industrial production methods for 9-Anthracenemethanol, 10-ethyl- are not widely documented, the synthesis typically follows similar procedures as those used in laboratory settings, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 9-Anthracenemethanol, 10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted anthracene derivatives .
Aplicaciones Científicas De Investigación
9-Anthracenemethanol, 10-ethyl- has been extensively employed in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a starting material in Diels-Alder reactions and in the synthesis of diverse organic compounds.
Biology: Employed in the study of molecular interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 9-Anthracenemethanol, 10-ethyl- involves its participation in various chemical reactions. For instance, in Diels-Alder reactions, it acts as a diene, interacting with dienophiles to form six-membered ring systems. The compound’s hydroxymethyl group can undergo proton exchange reactions, leading to the formation of different derivatives .
Comparación Con Compuestos Similares
9-Anthracenemethanol: Lacks the ethyl group at the 10-position.
9-Anthraldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Anthracene: The parent compound without any functional groups.
Uniqueness: 9-Anthracenemethanol, 10-ethyl- is unique due to the presence of both a hydroxymethyl group and an ethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical syntheses and applications .
Propiedades
Número CAS |
29852-41-3 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(10-ethylanthracen-9-yl)methanol |
InChI |
InChI=1S/C17H16O/c1-2-12-13-7-3-5-9-15(13)17(11-18)16-10-6-4-8-14(12)16/h3-10,18H,2,11H2,1H3 |
Clave InChI |
QHPKNTLEGYQLND-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


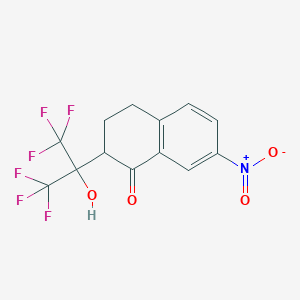
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
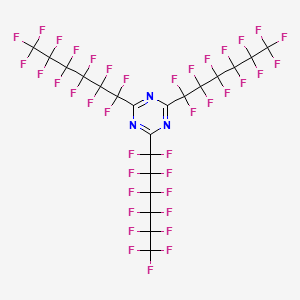
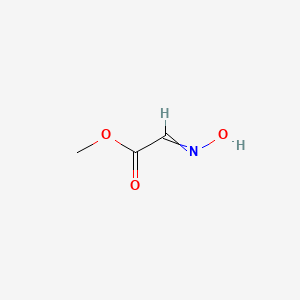
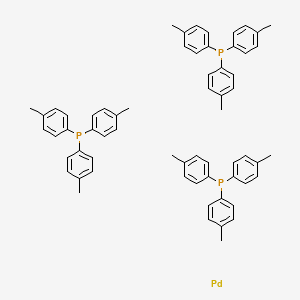
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
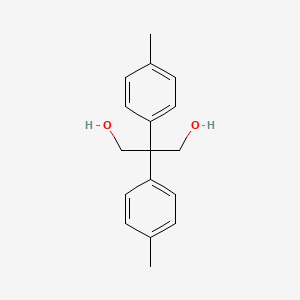
![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
